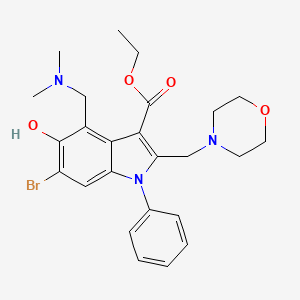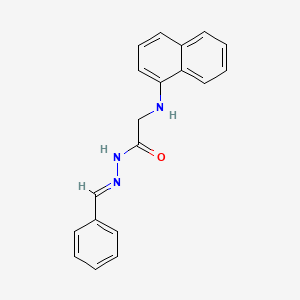![molecular formula C16H14Br2ClN3O B11541350 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11541350.png)
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is an organic compound that features a combination of bromine, chlorine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common route includes the following steps:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
科学的研究の応用
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of halogens can lead to distinct chemical and physical properties compared to similar compounds.
特性
分子式 |
C16H14Br2ClN3O |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
2-(2-bromo-4-chloroanilino)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2ClN3O/c1-10(11-2-4-12(17)5-3-11)21-22-16(23)9-20-15-7-6-13(19)8-14(15)18/h2-8,20H,9H2,1H3,(H,22,23)/b21-10+ |
InChIキー |
XUEKEPORXBGLIH-UFFVCSGVSA-N |
異性体SMILES |
C/C(=N\NC(=O)CNC1=C(C=C(C=C1)Cl)Br)/C2=CC=C(C=C2)Br |
正規SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1)Cl)Br)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541268.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B11541271.png)

![4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11541282.png)
![ethyl 3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11541286.png)
![bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate](/img/structure/B11541294.png)

![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541299.png)
![3,5-Bis[(2-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11541300.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11541322.png)
![N'-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11541330.png)
![N'-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11541343.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide](/img/structure/B11541346.png)
